molecular formula C19H17Cl3F7N5O2 B1193777 Umibecestat HCl

Umibecestat HCl

Cat. No.: B1193777
M. Wt: 586.7168
InChI Key: KBPLESWWYQZTNY-UXHRTOHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Structural Formula

The IUPAC name of Umibecestat HCl is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide; dihydrochloride . Its molecular formula is C₁₉H₁₇Cl₃F₇N₅O₂ , and the SMILES string is C[C@]1(COC@@(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F.Cl.Cl .

Property Value
Molecular Formula C₁₉H₁₇Cl₃F₇N₅O₂ (HCl salt); C₁₉H₁₅ClF₇N₅O₂ (free base)
Molecular Weight 586.7 g/mol (HCl salt); 513.8 g/mol (free base)
SMILES C[C@]1(COC@@(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F.Cl.Cl

Systematic Name Derivation and Stereochemical Considerations

The systematic name reflects the compound’s core structure:

  • 5-amino-1,4-oxazine : A six-membered heterocyclic ring with amino and trifluoromethyl substituents.
  • Pyridine-2-carboxamide : A central pyridine ring linked to a carboxamide group.
  • Stereochemistry : The (3R,6R) configuration ensures optimal binding to BACE1.
Structural Component Position Substituent Stereochemistry
1,4-Oxazine 3,6 Methyl, trifluoromethyl (R,R)
Pyridine 2 Chlorine, trifluoromethyl Flat

CAS Registry Number and Alternative Designations

This compound is registered under CAS 2365306-62-1 , while its free base is CAS 1387560-01-1 . Common synonyms include CNP520 , BACE1 Inhibitor 15 , and NVP-CNP520-NXA .

Designation CAS Number Source
This compound 2365306-62-1 TargetMol, BioChemPartner
Umibecestat (free base) 1387560-01-1 PubChem, GlpBio
CNP520 Novartis/Amgen

Properties

Molecular Formula

C19H17Cl3F7N5O2

Molecular Weight

586.7168

IUPAC Name

N-{6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl}-3-chloro-5- (trifluoromethyl)pyridine-2-carboxamide dihydrochloride

InChI

InChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1

InChI Key

KBPLESWWYQZTNY-UXHRTOHASA-N

SMILES

O=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CNP520;  CNP 520;  CNP-520;  Umibecestat HCl;  Umibecestat hydrochloride

Origin of Product

United States

Scientific Research Applications

Alzheimer's Disease Prevention Trials

Umibecestat was evaluated in pivotal Phase 2/3 clinical trials aimed at preventing Alzheimer's disease in cognitively unimpaired individuals at genetic risk. However, these trials were discontinued due to observed cognitive decline among participants receiving the drug, raising concerns about its safety profile. Specifically, participants exhibited mild cognitive worsening early in treatment, which reversed after discontinuation .

Cognitive Function Studies

Research has indicated that while umibecestat effectively reduced amyloid-beta levels in the brain and cerebrospinal fluid, it was associated with a statistically significant but non-progressive decline in cognitive performance on certain assessments, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This finding suggests that while umibecestat has a pharmacological effect on amyloid levels, its impact on cognitive function may warrant further investigation.

Case Study Summary Table

Study/Trial NameObjectivePopulationKey FindingsOutcome
Alzheimer’s Prevention Initiative Generation ProgramEvaluate safety and efficacy for AD preventionCognitively unimpaired individuals at genetic risk (n=1560)Mild cognitive decline observed; reversal post-washoutDiscontinued due to safety concerns
Phase 2a StudyAssess safety and tolerabilityHealthy participants aged ≥60 years (n=~200)Safe up to 85 mg doses; reduced CSF Aβ 1-40 levelsContinued research warranted

Implications for Future Research

Despite the discontinuation of major trials, findings from studies involving umibecestat highlight critical insights into BACE inhibition's role in AD prevention. The early cognitive decline observed suggests that while lowering amyloid-beta levels is achievable, the consequences on cognitive health must be carefully monitored. Future research may focus on:

  • Long-term Effects : Investigating the long-term effects of BACE inhibition on cognitive function and overall brain health.
  • Alternative Dosing Strategies : Exploring different dosing regimens or combinations with other therapeutic agents to mitigate cognitive side effects while achieving amyloid reduction.
  • Biomarker Development : Identifying biomarkers that could predict individual responses to BACE inhibitors like umibecestat.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on its unique attributes:

Molecular Selectivity and Modeling

Computational studies using multiple molecular graph representations (e.g., atom-bond, functional group, and pharmacophore graphs) highlighted Umibecestat’s interaction with BACE1 (PDB: 6EQM) . Attention-weight visualizations confirmed its binding affinity to BACE1’s catalytic site, correlating with its high selectivity . While combining graph representations marginally improved predictive models, this approach validated Umibecestat’s target engagement, a critical advantage over less selective inhibitors .

Regulatory and Clinical Positioning

Umibecestat’s trials adhered to E14 guidelines, with centralized ECG analysis and rigorous PK/PD modeling . In contrast, some BACE inhibitors faced challenges in balancing Aβ reduction with toxicity. Umibecestat’s absence of cognitive or cardiac toxicity in early phases positions it as a safer candidate for long-term AD prevention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Umibecestat HCl
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